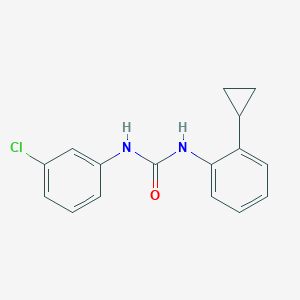![molecular formula C15H11NO5S B4654025 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B4654025.png)
1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione
Vue d'ensemble
Description
1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. MS-275 has been found to have potential applications in cancer therapy, neurodegenerative diseases, and other medical conditions.
Mécanisme D'action
1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which play a crucial role in regulating gene expression. By inhibiting HDACs, 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione causes an increase in histone acetylation, which in turn leads to changes in gene expression that can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione has been found to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione is its high potency and specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various biological processes. However, 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione can have off-target effects on other enzymes and proteins, which can complicate interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione. Another area of interest is the investigation of the role of HDAC inhibition in other diseases beyond cancer and neurodegeneration, such as cardiovascular disease and diabetes. Finally, there is interest in exploring the use of 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione and other HDAC inhibitors in combination with other therapies, such as immunotherapy, to enhance their anti-cancer effects.
Applications De Recherche Scientifique
1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione has been extensively studied for its potential applications in cancer therapy. HDAC inhibitors like 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione have been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione has been shown to have efficacy against a wide range of cancer types, including breast cancer, prostate cancer, leukemia, and lymphoma.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c1-21-10-6-8-11(9-7-10)22(19,20)16-13-5-3-2-4-12(13)14(17)15(16)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWMQESAPMVKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653944.png)
![N-(2-furylmethyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653948.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4653964.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4653969.png)
![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4653972.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4653983.png)
![2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4653991.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4654011.png)
![6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4654017.png)
![methyl 1-butyl-6-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4654028.png)
![1-(3-chlorophenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4654041.png)